Positional Isomer Differentiation – Carbonyl Placement Determines Hydrogen Bond Geometry and Tautomeric Preference
The target compound (CAS 1261986-03-1) is a 2-aryl-4-pyridinone, whereas its closest regioisomer 4-(2,5-dichlorophenyl)pyridin-2(1H)-one (CAS 1261896-17-6) is a 4-aryl-2-pyridinone. The 4-pyridinone tautomer places the carbonyl at a position that yields a computed hydrogen bond acceptor count of 2 (one carbonyl oxygen, one ring nitrogen) with a hydrogen bond donor count of 1 (NH/OH tautomer), based on PubChem-computed descriptors [1]. In contrast, the 2-pyridinone isomer presents a different donor/acceptor arrangement that affects both intermolecular recognition and metal-chelation potential . This difference is non-trivial in kinase inhibitor design, where the pyridinone carbonyl frequently engages the hinge region of the ATP-binding pocket via a conserved hydrogen bond network [2].
| Evidence Dimension | Hydrogen bond donor/acceptor topology and tautomeric preference |
|---|---|
| Target Compound Data | 2-aryl-4-pyridinone scaffold; HBD = 1, HBA = 2, TPSA = 29.1 Ų (PubChem computed) |
| Comparator Or Baseline | 4-aryl-2-pyridinone (CAS 1261896-17-6); 5-aryl-2-pyridinone (CAS 1111106-34-3); different HBD/HBA geometry |
| Quantified Difference | Positional isomerism alters carbonyl placement by ~2.4–4.8 Å in the binding plane (estimated from scaffold geometry); quantitative target-specific binding data for these exact congeners are not publicly available |
| Conditions | Computational descriptor comparison; in silico scaffold analysis |
Why This Matters
For medicinal chemistry procurement, the 2-aryl-4-pyridinone scaffold provides a specific hydrogen bond vector distinct from 2-pyridinone isomers, which directly influences kinase hinge-binding geometry and cannot be replicated by simply purchasing any C₁₁H₇Cl₂NO isomer.
- [1] PubChem CID 53229536: Computed Properties (HBD, HBA, TPSA). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/53229536 View Source
- [2] Selness, S.R. et al. (2009) Discovery of N-substituted pyridinones as potent and selective inhibitors of p38 kinase. Bioorg. Med. Chem. Lett., 19, 5851–5856. View Source
